Significantly Elevated Boiling Point Enables Differentiated Distillation and Thermal Stability
1-(Dipropylamino)acetone exhibits a boiling point of 200.7 °C at 760 mmHg, which is substantially higher than its closest structural analogs. In direct comparison, 1-(diethylamino)acetone boils at 168.2 °C, while 1-(dimethylamino)acetone boils at just 114.8 °C under the same conditions [1]. This quantifiable difference of 32.5 °C and 85.9 °C, respectively, provides a clear operational distinction.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 200.7 °C |
| Comparator Or Baseline | 1-(Diethylamino)acetone (1620-14-0): 168.2 °C; 1-(Dimethylamino)acetone (15364-56-4): 114.8 °C |
| Quantified Difference | +32.5 °C relative to diethyl analog; +85.9 °C relative to dimethyl analog |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
The higher boiling point indicates lower volatility and greater thermal stability, allowing for more robust handling in high-temperature reactions or purification by distillation where other aminoketones may co-evaporate or degrade.
- [1] Chemsrc. (2025). 1-(Dipropylamino)acetone (CAS 54151-35-8). Retrieved from https://m.chemsrc.com/baike/1109307.html View Source
